molecular formula C13H14O5 B602820 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone CAS No. 263368-91-8

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone

Cat. No. B602820
CAS RN: 263368-91-8
M. Wt: 250.25 g/mol
InChI Key:
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Description

4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone (4-Acetyl-THDN) is a natural product isolated from the bark of the Chinese medicinal plant, Phellodendron chinense. It is a member of the dihydronaphthalene family, which are known to exhibit a wide range of biological activities. The structure of 4-Acetyl-THDN is shown in Figure 1.

Scientific Research Applications

  • Adenosine A(1) Receptor-Binding Activity

    A study by Ingkaninan, IJzerman, and Verpoorte (2000) isolated a compound from the leaves of Senna siamea, identified as luteolin, which was found to be an antagonist at the adenosine A(1) receptor. Additionally, 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone was identified as one of the compounds during this study (Ingkaninan, IJzerman, & Verpoorte, 2000).

  • Electron Transfer in Chemical Reactions

    Research by Kojima, Sakuragi, and Tokumaru (1989) on electron transfer in contact charge transfer complexes mentioned compounds related to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, highlighting its potential role in chemical reactions involving electron transfer (Kojima, Sakuragi, & Tokumaru, 1989).

  • Antifungal Properties

    A study by Liu et al. (2002) on Keissleriella sp., a marine filamentous fungus, found an antifungal metabolite with a new carbon skeleton related to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. This compound showed inhibitory effects against human pathogenic fungi, indicating its potential antifungal applications (Liu et al., 2002).

  • Role in Polyketide Biosynthesis

    Li et al. (2018) isolated new polyketides, including a compound related to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone, from the desert endophytic fungus Paraphoma sp. The study suggested a biosynthetic pathway for these compounds, implying their origin from polyketide biosynthesis with different post-modification reactions (Li et al., 2018).

  • Photoreaction Studies

    Kopský (2006) conducted studies on 1,4-epiperoxides, which are key in chemical and biological transformations, and discussed compounds related to 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. This work contributes to understanding the role of such compounds in photoreactions (Kopský, 2006).

properties

IUPAC Name

(3R,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNOAZOXGLUUEB-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C2=C(C(=O)C[C@@]1(C)O)C(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 2
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 3
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 4
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 5
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 6
4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone

Q & A

Q1: What is known about the biological activity of 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone?

A1: The provided research paper focuses on the adenosine A(1) receptor antagonist activity of luteolin, another compound isolated from Senna siamea []. While the study identifies and characterizes 4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone as a new compound found in this plant, it does not delve into its specific biological activity. The paper states that this compound, along with three others, was found to be "nonactive" in the context of the adenosine A(1) receptor assay []. Further research is needed to explore potential bioactivities of this compound in other systems or pathways.

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